4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group and a piperidinyl carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide typically involves the following steps:
-
Formation of the Piperidinyl Carbonyl Intermediate: : The synthesis begins with the preparation of the piperidinyl carbonyl intermediate. This can be achieved by reacting 4-methylpiperidine with a suitable carbonylating agent such as phosgene or triphosgene under controlled conditions.
-
Coupling with Benzamide: : The piperidinyl carbonyl intermediate is then coupled with 4-methylbenzamide. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide.
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propionamide: Contains a propionamide group, differing in the length of the carbon chain.
Uniqueness
4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a piperidinyl carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-8-17(9-7-15)20(24)22-19-5-3-4-18(14-19)21(25)23-12-10-16(2)11-13-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPIRSMVSFSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.